molecular formula C17H14N2O2 B6498230 N-phenyl-2-(5-phenyl-1,2-oxazol-3-yl)acetamide CAS No. 953195-82-9

N-phenyl-2-(5-phenyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B6498230
CAS No.: 953195-82-9
M. Wt: 278.30 g/mol
InChI Key: VVXCTRPNDIFHGE-UHFFFAOYSA-N
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Description

N-phenyl-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is a heterocyclic compound that features an oxazole ring fused with a phenyl group and an acetamide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-(5-phenyl-1,2-oxazol-3-yl)acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-phenyl-2-oxazoline with phenyl isocyanate under controlled conditions to form the desired oxazole ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-(5-phenyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized to form oxazoles with different substituents.

    Reduction: Reduction reactions can convert the oxazole ring to oxazolines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as manganese dioxide or bromotrichloromethane can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents, acids, or bases can be used depending on the desired substitution.

Major Products

    Oxidation: Formation of substituted oxazoles.

    Reduction: Formation of oxazolines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-phenyl-2-(5-phenyl-1,2-oxazol-3-yl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding.

    Industrial Applications: Utilized in the synthesis of advanced materials and as a building block for more complex chemical entities.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(5-phenyl-2-oxazolyl)benzene
  • 2,2′-p-Phenylene-bis(5-phenyloxazole)
  • Di(phenyl-5-oxazolyl-2)-1,4-benzene

Uniqueness

N-phenyl-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is unique due to its specific substitution pattern and the presence of both phenyl and acetamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-phenyl-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c20-17(18-14-9-5-2-6-10-14)12-15-11-16(21-19-15)13-7-3-1-4-8-13/h1-11H,12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXCTRPNDIFHGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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